molecular formula C13H25Cl2N3O6 B13115122 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride

2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride

Cat. No.: B13115122
M. Wt: 390.3 g/mol
InChI Key: LCHRRGUXEXDLPZ-UHFFFAOYSA-N
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Description

2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is a complex organic compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride typically involves the reaction of 1,4,7-triazecane with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often obtained in its dihydrochloride form to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and material science.

    Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions by coordinating through its carboxymethyl and triazecane groups. This chelation process can alter the reactivity and solubility of the metal ions, making them useful in various applications. The molecular targets include metal ions like calcium, magnesium, and transition metals, and the pathways involved are related to metal ion transport and stabilization.

Comparison with Similar Compounds

Similar Compounds

    Gadoteric acid: Another chelating agent used in medical imaging.

    DOTA: A macrocyclic compound with similar chelating properties.

    EDTA: A widely used chelating agent in various applications.

Uniqueness

2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is unique due to its specific structure that allows for strong and stable chelation with a wide range of metal ions. Its dihydrochloride form enhances its solubility and stability, making it more versatile in different applications compared to other chelating agents.

Properties

Molecular Formula

C13H25Cl2N3O6

Molecular Weight

390.3 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride

InChI

InChI=1S/C13H23N3O6.2ClH/c17-11(18)8-14-2-1-3-15(9-12(19)20)5-7-16(6-4-14)10-13(21)22;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22);2*1H

InChI Key

LCHRRGUXEXDLPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl

Origin of Product

United States

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